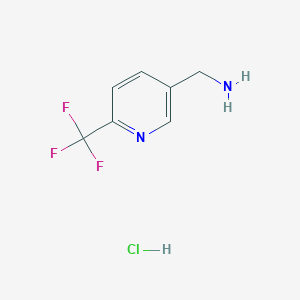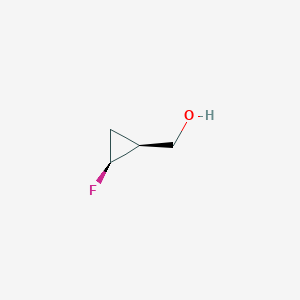
((1S,2S)-2-fluorocyclopropyl)methanol
Overview
Description
((1S,2S)-2-fluorocyclopropyl)methanol: is a chiral compound characterized by the presence of a fluorine atom attached to a cyclopropyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2S)-2-fluorocyclopropyl)methanol typically involves the cyclopropanation of suitable precursors followed by fluorination and subsequent functional group transformations. One common method involves the use of a cyclopropyl precursor, which undergoes fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The resulting fluorocyclopropane is then subjected to reduction and functionalization to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of chiral catalysts and enantioselective synthesis techniques is crucial to obtain the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions: ((1S,2S)-2-fluorocyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopropylmethane derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclopropylcarboxylic acid or cyclopropylaldehyde.
Reduction: Formation of cyclopropylmethane.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry: ((1S,2S)-2-fluorocyclopropyl)methanol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine can improve the pharmacokinetic properties of drug candidates, making them more effective and longer-lasting.
Industry: The compound is used in the synthesis of specialty chemicals and materials. Its reactivity and chiral nature make it valuable in the production of enantioselective catalysts and ligands.
Mechanism of Action
The mechanism by which ((1S,2S)-2-fluorocyclopropyl)methanol exerts its effects depends on its specific application. In drug design, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the binding affinity and selectivity of the compound, enhancing its therapeutic potential.
Comparison with Similar Compounds
- (1S,2S)-2-chlorocyclopropyl)methanol
- (1S,2S)-2-bromocyclopropyl)methanol
- (1S,2S)-2-iodocyclopropyl)methanol
Uniqueness: The presence of the fluorine atom in ((1S,2S)-2-fluorocyclopropyl)methanol distinguishes it from its halogenated analogs. Fluorine’s unique properties, such as high electronegativity and small atomic radius, impart distinct reactivity and stability to the compound. This makes it particularly valuable in applications where enhanced metabolic stability and bioactivity are desired.
Properties
IUPAC Name |
[(1S,2S)-2-fluorocyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQVQDAWPHHSMU-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid](/img/structure/B1404142.png)
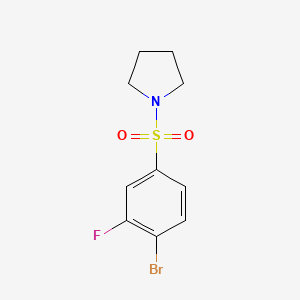
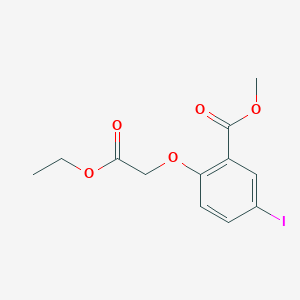
![(3aR,4R,5R,6aS)-4-((E)-4,4-Difluoro-3-oxooct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1404149.png)

![tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1404151.png)
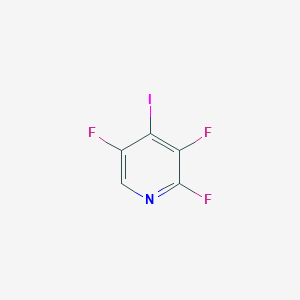
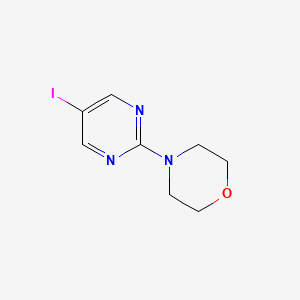
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1404158.png)

